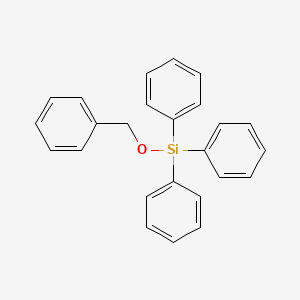

(Benzyloxy)triphenylsilane

Description

Historical Development and Contemporary Significance of Organosilicon Compounds in Chemical Research

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, traces its origins to the 19th century. numberanalytics.comiust.ac.ir A pivotal moment occurred in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com This breakthrough laid the groundwork for future explorations into the unique properties and applications of these compounds. The early 20th century saw significant advancements led by Frederic S. Kipping, who extensively researched organosilicon compounds and coined the term "silicone." iust.ac.irwikipedia.org His work, particularly the use of Grignard reagents for synthesizing alkyl- and arylsilanes, was foundational for the development of silicone polymers. iust.ac.irgtsi.hk

The industrial production of organosilicon compounds surged in the 1940s, largely driven by the development of the "direct process" by Eugene G. Rochow and Richard Müller, which enabled the large-scale synthesis of methylchlorosilanes. rsc.org This period marked a transition from academic curiosity to widespread industrial application, with organosilicon compounds finding use in lubricants, sealants, and resins. sbfchem.comwikipedia.org

In contemporary chemical research, organosilicon compounds are indispensable tools with diverse applications. numberanalytics.comiust.ac.ir Their unique properties, such as thermal stability, chemical inertness, and hydrophobicity, make them valuable in materials science for creating silicones, coatings, and adhesives. wikipedia.orgiust.ac.ir In organic synthesis, they serve as versatile protecting groups, reagents, and intermediates in a variety of reactions, including cross-coupling and hydrosilylation. numberanalytics.comnumberanalytics.com The stability of the silicon-carbon bond allows for the construction of complex molecules. numberanalytics.com Furthermore, organosilicon compounds are finding increasing use in pharmaceuticals and biomedical engineering, where they can enhance the properties of biologically active molecules and are used in drug delivery systems. numberanalytics.comiust.ac.iriust.ac.ir The ongoing research in this field continues to expand their applications, with a growing focus on sustainable synthesis and the development of new, highly reactive organosilicon reagents. numberanalytics.com

Classification and Structural Features of Silane (B1218182) Derivatives within Organosilicon Chemistry

Silane derivatives are a broad class of organosilicon compounds characterized by a central silicon atom bonded to four substituent groups. ipsonline.in These compounds can be broadly classified based on the nature of the groups attached to the silicon atom. A primary distinction is made between functional and non-functional silanes. researchgate.net

Functional silanes possess at least two different types of reactive groups. ipsonline.inecopowerchem.com One group is typically an inorganic-reactive group, such as an alkoxy (e.g., methoxy (B1213986), ethoxy) or halogen, which can react with inorganic surfaces. ipsonline.insinosil.com The other is an organic-reactive group (e.g., vinyl, amino, epoxy, methacryl), which can interact with organic polymers. ipsonline.inecopowerchem.com This dual reactivity allows functional silanes to act as "molecular bridges" or coupling agents, chemically bonding inorganic materials to organic resins. ipsonline.inecopowerchem.com Common examples of functional silanes include aminosilanes, epoxysilanes, and vinylsilanes. ecopowerchem.com

Non-functional silanes , on the other hand, typically only have hydrolyzable groups like alkoxy groups and lack a specific organic-reactive functional group. researchgate.net

Another important classification is based on the bonding at the silicon center. This includes:

Hydrosilanes: These contain one or more silicon-hydrogen (Si-H) bonds. numberanalytics.comwikipedia.org

Organosilanes: This is a broad category where at least one carbon atom is bonded to the silicon atom. wikipedia.org Tetramethylsilane (B1202638) is a classic example. wikipedia.org

Chlorosilanes: These derivatives feature one or more silicon-chlorine (Si-Cl) bonds. wikipedia.org

Siloxanes: These compounds are characterized by Si-O-Si linkages and are the building blocks of silicone polymers. wikipedia.org

The general structure of many silane derivatives can be represented by the formula RnSi(OR')4-n, where 'R' is an organic group and 'OR'' is a hydrolyzable group. ipsonline.in The geometry around the silicon atom in simple silanes is typically tetrahedral. acs.org However, the introduction of different substituents can lead to distortions in this geometry. aps.org The nature of the substituents also significantly influences the reactivity of the silane. For instance, the presence of phenyl groups on the silicon atom can enhance the efficiency of certain reactions compared to aliphatic substituents. nih.gov

Rationale for Academic Investigations of (Benzyloxy)triphenylsilane within Organosilicon Chemistry

The academic investigation of (Benzyloxy)triphenylsilane stems from its utility as a specific type of silyl (B83357) ether, a class of compounds widely used in organic synthesis. Silyl ethers, in general, are crucial as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their formation and cleavage. researchgate.net

The triphenylsilyl (TPS) group, in particular, offers a high degree of steric bulk and is known for its exceptional stability towards acidic hydrolysis compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). alfa-chemistry.comchemicalbook.in This stability makes triphenylsilane (B1312308) and its derivatives, including (Benzyloxy)triphenylsilane, valuable reagents when robust protection of an alcohol is required. researchgate.netalfa-chemistry.com

(Benzyloxy)triphenylsilane itself is a product of the reaction between triphenylsilane and benzyl (B1604629) alcohol. publish.csiro.aursc.org The study of its formation is relevant to understanding dehydrogenative coupling reactions, a method for forming Si-O bonds. publish.csiro.au Furthermore, the cleavage of the benzyloxy group in related systems is a subject of interest in the context of deprotection strategies in organic synthesis. researchgate.net

The investigation of (Benzyloxy)triphenylsilane and related compounds also contributes to the broader understanding of the reactivity and properties of organosilicon compounds. For example, studies involving triphenylsilane in hydrosilylation reactions and as a reducing agent provide insights into the influence of the phenyl substituents on the reactivity of the silicon center. nih.govresearchgate.netalfa-chemistry.com The synthesis and reactions of (Benzyloxy)triphenylsilane serve as a model system for exploring the chemistry of bulky silyl ethers and their applications in the synthesis of complex organic molecules. scispace.com

Interactive Data Tables

Table 1: Key Historical Developments in Organosilicon Chemistry

| Year | Development | Key Figure(s) | Significance |

| 1863 | Synthesis of tetraethylsilane, the first organosilicon compound. numberanalytics.comsbfchem.com | Charles Friedel & James Crafts | Marked the beginning of organosilicon chemistry. sbfchem.com |

| 1904 | Coined the term "silicone". iust.ac.irwikipedia.org | Frederic S. Kipping | Pioneered extensive research in organosilicon compounds. iust.ac.irwikipedia.org |

| 1940s | Development of the "direct process" for methylchlorosilane synthesis. rsc.org | Eugene G. Rochow & Richard Müller | Enabled large-scale industrial production of silicones. rsc.org |

| WWII | Expanded use of organosilicon compounds. sbfchem.com | Various Researchers | Applications in military equipment spurred industrial growth. sbfchem.com |

Table 2: Classification of Silane Derivatives

| Classification | Defining Feature | Example(s) | Key Application(s) |

| Functional Silanes | Contains both inorganic- and organic-reactive groups. ipsonline.inecopowerchem.com | Aminosilane, Epoxysilane ecopowerchem.com | Coupling agents to bond organic and inorganic materials. ipsonline.in |

| Non-Functional Silanes | Lacks a specific organic-reactive functional group. researchgate.net | Tetraethoxysilane | Precursors in sol-gel processes. researchgate.net |

| Hydrosilanes | Contains one or more Si-H bonds. numberanalytics.comwikipedia.org | Triphenylsilane researchgate.net | Reducing agents in organic synthesis. researchgate.net |

| Organosilanes | Contains at least one Si-C bond. wikipedia.org | Tetramethylsilane wikipedia.org | Diverse roles including protecting groups and reaction intermediates. numberanalytics.com |

| Chlorosilanes | Contains one or more Si-Cl bonds. wikipedia.org | Trichlorosilane wikipedia.org | Intermediates in the synthesis of other organosilicon compounds. wikipedia.org |

| Siloxanes | Contains Si-O-Si linkages. wikipedia.org | Hexamethyldisiloxane wikipedia.org | Building blocks for silicone polymers. ipsonline.in |

Structure

3D Structure

Properties

Molecular Formula |

C25H22OSi |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

triphenyl(phenylmethoxy)silane |

InChI |

InChI=1S/C25H22OSi/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

CJVSPTOVYOQHNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Benzyloxy Triphenylsilane

Reactions Involving the Silicon-Oxygen Bond

The silicon-oxygen bond in (benzyloxy)triphenylsilane is a primary site of reactivity, susceptible to cleavage under various conditions, including photochemical activation and hydrolysis.

Photolytic Cleavage of the Benzyloxy Moiety

Photolabile protecting groups, such as the 2-nitrobenzyl group, can be incorporated into alkoxysilanes to enable light-induced reactions. nih.gov In a model system, the photodecomposition of (2-nitrobenzyloxy)triphenylsilane in wet acetonitrile (B52724) under UV irradiation from a high-intensity mercury lamp leads to the formation of triphenylsilanol (B1683266). nih.gov The process reaches full conversion in approximately 30 minutes. nih.gov

The underlying mechanism involves the photo-cleavage of the O–C bond of the benzyloxy moiety. nih.gov This homolytic cleavage is followed by the formation of a silanol (B1196071) anion (Si–O⁻) and a nitroso-aldehyde compound as the main byproduct. nih.gov In the presence of water, the silanol anion abstracts a proton to yield the final silanol product (Si-OH). nih.gov This method provides spatial and temporal control over the generation of reactive silanol species. nih.gov

The efficiency of photodecomposition can be influenced by the substituents on the silicon atom. Studies on related di- and trifunctionalized silanes show that reactivity decreases with an increasing number of phenyl groups attached to the silicon, suggesting a steric or electronic effect on the photolysis rate. nih.gov

Table 1: Photodecomposition Rates of Various o-Nitrobenzyloxy R-Alkoxysilanes (ONBRSs)

| Compound | Functionalization | Rate Constant (k_int) (s⁻¹) | Notes |

|---|---|---|---|

| BONBDES | Difunctionalized | 10.4 × 10⁻³ | Reactivity decreases with increasing phenyl substitution on Si. nih.gov |

| BONBMPS | Difunctionalized | 3.7 × 10⁻³ | Reactivity decreases with increasing phenyl substitution on Si. nih.gov |

| BONBDPS | Difunctionalized | 1.4 × 10⁻³ | Reactivity decreases with increasing phenyl substitution on Si. nih.gov |

| ONBTPS | Monofunctionalized | Not specified | Used as a model system for photodecomposition studies. nih.gov |

Hydrolysis and Condensation Pathways

The hydrolysis of alkoxysilanes like (benzyloxy)triphenylsilane is a fundamental process in sol-gel chemistry and surface modification. nih.govnih.gov This reaction involves the cleavage of the silicon-oxygen bond by water to produce a silanol—in this case, triphenylsilanol (Ph₃SiOH)—and benzyl (B1604629) alcohol. nih.govunm.edu The general reaction is:

≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu

This hydrolysis is typically catalyzed by either acids or bases. unm.edu

Acid-catalyzed mechanism : In acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group. unm.edu

Base-catalyzed mechanism : In alkaline media, a hydroxyl anion or a deprotonated silanol group directly attacks the silicon atom in a nucleophilic substitution reaction (S_N2-Si), proceeding through a pentacoordinate transition state. nih.gov

The newly formed silanols are reactive intermediates that can undergo subsequent condensation reactions. nih.gov Condensation involves the formation of a stable siloxane (Si-O-Si) bridge through the elimination of either a water or an alcohol molecule from two silanol groups. nih.govgoogle.com

The two primary condensation pathways are:

Water Condensation : ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation : ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH unm.edu

The bulky 2-nitrobenzyloxy group has been shown to effectively protect the silicon core against premature hydrolysis and condensation, demonstrating enhanced stability in both mild acidic and basic conditions compared to simpler alkoxy groups like methoxy (B1213986) or ethoxy. nih.gov

Reactivity at the Silicon Center

The silicon atom in (benzyloxy)triphenylsilane is electrophilic and can be targeted by nucleophiles. It is also implicated in radical transformations and hydride transfer reactions, highlighting the diverse chemical behavior of the triphenylsilyl moiety.

Nucleophilic Attack at Silicon

Nucleophilic substitution at the silicon center is a characteristic reaction for alkoxysilanes. libretexts.org The mechanism is generally considered to be an S_N2-Si type, involving the attack of a nucleophile on the silicon atom. nih.gov This leads to the formation of a transient, higher-energy pentacoordinate intermediate or transition state. nih.gov The reaction concludes with the departure of the leaving group, which in the case of (benzyloxy)triphenylsilane would be the benzyloxy anion.

The stability of the silicon center towards nucleophilic attack can be strategically modified. For instance, (2-nitrobenzyloxy)triphenylsilane (ONBTPS) has demonstrated significant stability against nucleophiles like sodium azide, indicating that the bulky protecting group can hinder access to the silicon core. nih.gov This resistance to nucleophilic attack, alongside its stability towards hydrolysis, makes such protected silanes robust precursors for controlled chemical transformations. nih.gov

Radical Transformations Involving Silane (B1218182) Species

While direct radical transformations of (benzyloxy)triphenylsilane are not extensively detailed, the triphenylsilane (B1312308) moiety is well-known to participate in radical chemistry. Triphenylsilyl radicals (Ph₃Si•) can be generated, for example, through the thermal reaction of triphenylsilane with initiators like benzophenone (B1666685) at high temperatures (around 400 K). cdnsciencepub.com The initial step is the abstraction of the hydrogen atom from triphenylsilane to produce the triphenylsilyl radical. cdnsciencepub.com

cdnsciencepub.com Ph₂CO + Ph₃SiH → Ph₂ĊOH + Ph₃Si•

Photolysis of acylsilanes, such as phenylacetyltriphenylsilane, also generates triphenylsilyl radicals through α-cleavage. cdnsciencepub.com These highly reactive silyl (B83357) radicals can then participate in various subsequent reactions, including:

Addition to carbonyl oxygen atoms. cdnsciencepub.com

Recombination with other radicals. cdnsciencepub.com

Addition to carbon-carbon double bonds in hydrosilylation reactions. nih.gov

The phenyl groups on the silicon enhance the stability of the silyl radical and influence the reactivity in subsequent steps. nih.gov

Hydride Transfer Processes and Carbonium Ion Intermediates

Triphenylsilane is known to function as a reducing agent through hydride transfer, particularly towards carbocations (also referred to as carbonium ions). pageplace.deuni-muenchen.de In these reactions, the Si-H bond of a hydrosilane cleaves, and a hydride ion (H⁻) is transferred to an electrophilic carbon center. uni-muenchen.de This process results in the formation of a silicenium ion intermediate (R₃Si⁺). uni-muenchen.de

Kinetic studies on the hydride transfer from various hydrosilanes to diarylcarbenium ions have shown that the reactions generally follow a second-order rate law: Rate = k₂[Ar₂CH⁺][HSiR₃] uni-muenchen.de

The reactivity of the silane is highly dependent on the substituents attached to the silicon atom. Increasing the number of alkyl groups significantly enhances the hydride-donating ability of the silane, whereas phenyl groups have a much smaller accelerating effect. uni-muenchen.de Consequently, trihexylsilane (B1587915) is about two orders of magnitude more reactive than triphenylsilane in these processes. uni-muenchen.de The reaction rates are largely independent of solvent polarity, and kinetic isotope effects support a polar mechanism involving the rate-determining formation of the silicenium ion. uni-muenchen.de

Table 2: Relative Reactivity of Hydrosilanes in Hydride Transfer to Carbenium Ions

| Hydrosilane | Relative Reactivity |

|---|---|

| H₃SiPh (Phenylsilane) | 1.00 |

| H₂SiPh₂ (Diphenylsilane) | 17.2 |

| HSiPh₃ (Triphenylsilane) | 119 |

| H₃SiHex (Hexylsilane) | ~1 |

| H₂SiHex₂ (Dihexylsilane) | 155 |

| HSiHex₃ (Trihexylsilane) | 7890 |

Data derived from kinetic studies of hydride transfer to diarylcarbenium ions. uni-muenchen.de

Transformations of the Aromatic and Benzyloxy Moieties

The chemical reactivity of (benzyloxy)triphenylsilane is characterized by transformations involving the silicon-carbon and silicon-oxygen bonds, as well as modifications of the aromatic and benzyloxy portions of the molecule. This section focuses on the reactions that specifically target the phenyl groups attached to the silicon atom and the functional group interconversions possible for the benzyloxy moiety.

Direct modifications of the phenyl groups on the triphenylsilyl moiety of (benzyloxy)triphenylsilane are not extensively documented in the literature. However, the reactivity of the triphenylsilyl group in other contexts allows for predictions regarding the potential transformations of these aromatic rings. The triphenylsilyl group can influence the reactivity of the attached phenyl rings in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Despite this deactivating effect, if an electrophilic substitution were to occur, the silyl group would likely direct incoming electrophiles to the meta or para positions. More significantly, the triphenylsilyl group can be displaced during electrophilic substitution, a process known as protodesilylation when the electrophile is a proton. This reactivity suggests that under harsh electrophilic conditions, cleavage of a phenyl group from the silicon atom could occur.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl rings of (benzyloxy)triphenylsilane is generally not favored. beilstein-journals.orgwikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. beilstein-journals.orgmasterorganicchemistry.com The phenyl rings in (benzyloxy)triphenylsilane are unsubstituted and lack the necessary activation for nucleophilic attack. Therefore, direct displacement of a substituent on the phenyl rings by a nucleophile is unlikely under standard SNAr conditions.

Radical Reactions:

The benzyloxy group of (benzyloxy)triphenylsilane offers a versatile handle for various functional group interconversions. These transformations primarily involve the cleavage of the benzyl C-O bond or reactions at the benzylic position.

Hydrogenolysis:

One of the most common and efficient methods for the debenzylation of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orguwindsor.camedlifemastery.com This reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. In the case of (benzyloxy)triphenylsilane, hydrogenolysis leads to the formation of triphenylsilanol and toluene. This reaction is often high-yielding and proceeds under mild conditions, making it a valuable synthetic transformation. A reported hydrogenolysis of (benzyloxy)triphenylsilane demonstrated a 99% yield of the corresponding product.

Table 1: Hydrogenolysis of (Benzyloxy)triphenylsilane

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|

Oxidation:

The benzylic position of the benzyloxy group is susceptible to oxidation. acs.orgthieme-connect.com Strong oxidizing agents can convert the benzylic CH₂ group into a carbonyl group. The selective oxidation of benzylic silyl ethers to aldehydes can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under neutral conditions. thieme-connect.com This transformation is particularly useful as it can often be performed selectively in the presence of other silyl ethers. acs.orgrsc.org While a specific example for (benzyloxy)triphenylsilane is not detailed, the general reactivity of benzyl silyl ethers suggests that it would likely be oxidized to benzoyloxytriphenylsilane under appropriate conditions.

Table 2: Representative Oxidation of a Benzyl Silyl Ether

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|

Ether Cleavage under Acidic Conditions:

Benzyl ethers can also be cleaved under acidic conditions, although this method is generally less mild than hydrogenolysis. organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a benzyl cation intermediate. The choice of acid and reaction conditions can influence the outcome and selectivity of the cleavage.

C-H Functionalization:

Recent advances in C-H functionalization have enabled the direct modification of the benzylic C-H bonds of benzyl ethers. nih.gov For instance, rhodium(II) carbenes have been used for the distal benzylic C-H functionalization of benzyl silyl ethers. nih.gov These reactions allow for the introduction of new functional groups at the benzylic position, expanding the synthetic utility of compounds like (benzyloxy)triphenylsilane.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzyloxy Triphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of (Benzyloxy)triphenylsilane in solution. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the precise mapping of the molecule's atomic framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of all hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays two key features. A complex multiplet observed between δ 7.52 and 7.17 ppm integrates to 20 protons. scispace.com This signal arises from the overlapping resonances of the 15 aromatic protons of the three phenyl groups attached directly to the silicon atom and the 5 aromatic protons of the benzyl (B1604629) group. The second key signal is a sharp singlet appearing at approximately δ 4.82 ppm, which corresponds to the two methylene (B1212753) (-CH₂-) protons of the benzyloxy group. scispace.com The singlet nature of this peak indicates that there are no adjacent protons to couple with, which is consistent with the -O-CH₂-Ph structure.

Silicon-29 (²⁹Si) NMR is a powerful tool for probing the immediate electronic environment of the silicon atom. huji.ac.il This technique is characterized by a wide chemical shift range, making it highly sensitive to the nature of the substituents on the silicon atom. huji.ac.il For silyl (B83357) ethers like (Benzyloxy)triphenylsilane, the ²⁹Si nucleus is shielded compared to silanes bearing more electronegative groups. While data for the title compound is not widely reported, the chemical shift for a closely related alkoxysilane suggests a resonance in the upfield region, characteristic of tetracoordinate silicon atoms in this type of environment. scispace.comnottingham.ac.uk It should be noted that ²⁹Si NMR experiments can be challenging due to the low natural abundance (4.7%) of the ²⁹Si isotope and its often long relaxation times, which can necessitate extended acquisition times or specialized techniques like hyperpolarization. spectroscopyonline.com

Carbon-13 NMR Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure and bond strengths. whitman.edu For (Benzyloxy)triphenylsilane, under electron ionization (EI), a molecular ion peak (M⁺) would be expected, although it may be weak due to the molecule's propensity to fragment.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways include:

Cleavage of the benzyl group: Loss of a benzyl radical (•CH₂Ph) leads to the formation of a triphenylsilyloxy cation. Conversely, cleavage can result in the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a characteristic peak for benzyl-containing compounds. stfx.ca

Cleavage of the Si-O bond: Fragmentation of the silicon-oxygen bond can lead to the formation of the triphenylsilyl cation (Ph₃Si⁺) at m/z 259.

Loss of a phenyl group: Fragmentation can involve the loss of a phenyl radical from the molecular ion or from the triphenylsilyl fragment.

Vibrational Spectroscopy (FTIR) for Bond Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. azooptics.com The FTIR spectrum of (Benzyloxy)triphenylsilane displays characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) group is expected just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

Si-O-C Stretching: The most diagnostic feature for this silyl ether is the strong absorption band corresponding to the asymmetric stretching of the Si-O-C linkage. For aromatic ethers, this band is typically found in the 1200-1300 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: The stretching vibration of the C-O bond in the benzyloxy group is expected in the 1100-1000 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and crystal packing. This technique requires a suitable single crystal of the compound.

A search of the available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for (Benzyloxy)triphenylsilane. Therefore, specific data on its solid-state conformation, such as the Si-O-C bond angle and the torsion angles of the phenyl groups, are not available at this time. Should a structure be determined, it would provide valuable insight into the steric interactions imposed by the bulky triphenylsilyl and benzyl groups.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgbyjus.com The principle is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. bhu.ac.in When a paramagnetic sample is placed in a strong magnetic field and irradiated with microwave radiation, transitions between the electron spin states can be induced. byjus.com The resulting spectrum provides information about the identity, structure, and electronic environment of the radical species. bhu.ac.in ESR spectroscopy is exceptionally sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions, making it an invaluable tool for studying transient radical intermediates in chemical reactions. libretexts.org

The study of radicals derived from organosilicon compounds, including silyl ethers like (Benzyloxy)triphenylsilane, often involves investigating the formation of silicon-centered radicals (silyl radicals) or other radicals resulting from reactions at the Si-O-C linkage. The generation of silyl radicals can be achieved through various methods, such as photochemical cleavage or hydrogen abstraction from hydrosilanes like triphenylsilane (B1312308). nih.gov For instance, the photoreduction of benzophenone (B1666685) in the presence of a silane (B1218182) can lead to the formation of a silyl radical and a ketyl radical. nih.gov

However, many silyl radicals are highly reactive and have short lifetimes, which makes their direct observation by ESR challenging. univ-rennes1.fr To overcome this, the technique of spin trapping is frequently employed. This method involves using a "spin trap," such as a nitrone or a nitroso compound, which reacts with the transient radical to form a much more stable paramagnetic nitroxide radical (a spin adduct). nih.govdgk-ev.de The ESR spectrum of this persistent spin adduct can be readily measured and analyzed to identify the original, short-lived radical. For example, silyl radicals generated from triphenylsilane have been successfully trapped using α-phenyl-N-tert-butyl nitrone (PBN) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), confirming their formation during specific reactions. nih.govnih.gov

A notable study investigated the thermal reaction between benzophenone and triphenylsilane at approximately 400 K, which generated a persistent radical species. The analysis of the ESR spectrum, including isotopic substitution with benzophenone-d₁₀, led to its identification as the triphenylsiloxydiphenylmethyl radical (Ph₂Ċ-O-SiPh₃). cdnsciencepub.com This radical is particularly relevant as it contains the triphenylsiloxy moiety present in derivatives of (Benzyloxy)triphenylsilane. The observed hyperfine splittings indicate that the unpaired electron is primarily localized on the diphenylmethyl fragment, with coupling to the phenyl protons of that group. No splitting from the silicon atom or the protons on the triphenylsilyl group was observed, suggesting limited delocalization of the unpaired electron onto the siloxy portion of the radical. cdnsciencepub.com

The key ESR spectral parameters for the triphenylsiloxydiphenylmethyl radical are summarized below.

| Parameter | Value | Reference |

| g-value | 2.00305 ± 0.0001 | cdnsciencepub.com |

| aH (ortho, 4H) | 2.90 G | cdnsciencepub.com |

| aH (meta, 4H) | 1.11 G | cdnsciencepub.com |

| aH (para, 2H) | 3.44 G | cdnsciencepub.com |

g-value is a dimensionless factor, and aH is the isotropic hyperfine coupling constant in Gauss (G).

Furthermore, ESR studies on the cation radicals of various trialkylsilyl-substituted ethers have provided insights into the mixing between the silicon-carbon σ bonding orbital and the nonbonding p-orbitals on the oxygen atom. oup.com These investigations help to characterize the electronic structure of radical cations derived from silyl ethers, revealing how the presence of the silicon atom influences the distribution of the unpaired electron. oup.comacs.org Such fundamental studies are crucial for understanding the potential radical chemistry of more complex molecules like (Benzyloxy)triphenylsilane.

Computational and Theoretical Investigations of Benzyloxy Triphenylsilane and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in molecules like (benzyloxy)triphenylsilane. scispace.comrsc.org These calculations provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule.

The central feature of (benzyloxy)triphenylsilane is the silicon-oxygen (Si-O) bond, which is a subject of considerable interest in organosilicon chemistry. Theoretical studies on analogous silyl (B83357) ethers reveal that the nature of the Si-O bond is influenced by the substituents on both the silicon and oxygen atoms. tandfonline.com In (benzyloxy)triphenylsilane, the three phenyl groups on the silicon atom are electron-withdrawing, which can affect the polarity and strength of the Si-O bond.

DFT calculations can be used to determine key structural parameters. For instance, the geometry of the molecule can be optimized to find the most stable conformation. researchgate.net The calculated bond lengths and angles can then be compared with experimental data obtained from techniques like X-ray crystallography. In a study on aryltriphenylsilyl ethers, the molecular structure of 2,4,6-tri-methylphenyl triphenylsilyl ether was determined by single-crystal X-ray diffraction, providing valuable experimental data for comparison with computational models. tandfonline.com

The electronic properties of (benzyloxy)triphenylsilane, such as the distribution of charges on individual atoms (Mulliken charges) and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. banglajol.info A smaller gap generally indicates higher reactivity. For (benzyloxy)triphenylsilane, the electron-rich phenyl and benzyl (B1604629) groups are expected to influence the energies of these frontier orbitals.

Below is a table summarizing typical bond lengths and angles for the core structure of (benzyloxy)triphenylsilane, derived from computational studies of analogous organosilicon compounds.

| Parameter | Typical Calculated Value |

| Si-O Bond Length | 1.65 - 1.75 Å |

| O-C (benzyl) Bond Length | 1.40 - 1.45 Å |

| Si-C (phenyl) Bond Length | 1.85 - 1.90 Å |

| Si-O-C Bond Angle | 120° - 130° |

| O-Si-C Bond Angle | 108° - 112° |

| C-Si-C Bond Angle | 107° - 111° |

| Note: These are representative values based on general computational studies of similar silyl ethers and may vary depending on the specific computational method and basis set used. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful framework for modeling reaction pathways and analyzing transition states, offering a deeper understanding of reaction mechanisms. rsc.org For (benzyloxy)triphenylsilane, a key reaction of interest is the cleavage of the Si-O bond, which is a fundamental process in its role as a protecting group in organic synthesis. wikipedia.org

Reaction pathway modeling typically involves identifying the reactants, products, and any intermediates, and then calculating the potential energy surface that connects them. chemicalbook.com The transition state, which is the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation barrier and thus the rate of the reaction. nih.gov

For the hydrolysis of silyl ethers, a common deprotection strategy, computational studies can model the approach of a water molecule to the silicon center. mit.edu The mechanism can proceed through different pathways, and computational modeling can help to distinguish between them. For example, a study on the hydrolysis of chlorosilanes, which have a reactive Si-Cl bond, showed that the reaction mechanism is dependent on the number of water molecules involved. semanticscholar.org A similar approach could be applied to the hydrolysis of (benzyloxy)triphenylsilane to understand the role of solvent molecules in the reaction.

The cleavage of the Si-O bond in silyl ethers can also be induced by fluoride (B91410) ions. wikipedia.org Computational modeling of this reaction would involve calculating the energy profile for the attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate or transition state. The stability of this intermediate is a key factor in the facility of the cleavage reaction.

Below is a hypothetical energy profile for a generic silyl ether cleavage reaction, illustrating the concepts of reactants, transition state, and products.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Silyl Ether + Nucleophile) | 0 |

| Transition State | +15 to +25 |

| Products (Alcohol + Silyl Nucleophile) | -5 to -15 |

| Note: These are illustrative energy values for a typical exergonic cleavage reaction. Actual values for (benzyloxy)triphenylsilane would require specific calculations. |

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry has become an indispensable tool for the prediction of various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. researchgate.netarxiv.orgnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For (benzyloxy)triphenylsilane, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. researchgate.netlbl.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly with the development of new functionals and basis sets. nih.govuni-bonn.de

Similarly, the infrared (IR) spectrum of (benzyloxy)triphenylsilane can be simulated by calculating the vibrational frequencies and their corresponding intensities. mit.eduarxiv.org These calculations are typically performed within the harmonic approximation, but more advanced methods can account for anharmonicity. arxiv.org The predicted IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the Si-O-C stretching frequency.

Experimental ¹H and ¹³C NMR data for (benzyloxy)triphenylsilane has been reported and is presented in the table below for comparison with future computational predictions. scispace.com

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H | 7.52–7.17 (m, 20H), 4.82 (s, 2H) |

| ¹³C | 135.83, 135.46, 134.01, 130.12, 128.25, 127.93, 127.07, 126.38, 65.58 |

| Source: Catalytic Upgrading of Aromatic Oxygenates Related to Lignin. scispace.com |

The following table shows a hypothetical comparison between experimental and computationally predicted IR frequencies for key functional groups in a molecule like (benzyloxy)triphenylsilane.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | 3150-3050 |

| C-H stretch (aliphatic) | 3000-2850 | 3050-2900 |

| C=C stretch (aromatic) | 1600-1450 | 1620-1470 |

| Si-O-C stretch | 1100-1000 | 1120-1020 |

| Si-Ph stretch | ~1120 | ~1130 |

| Note: Predicted frequencies are illustrative and depend on the level of theory and basis set used. A scaling factor is often applied to computational results to improve agreement with experimental data. |

Elucidation of Mechanistic Details through Computational Chemistry

Beyond predicting static properties and reaction endpoints, computational chemistry is instrumental in elucidating the intricate details of reaction mechanisms. rsc.org For reactions involving (benzyloxy)triphenylsilane and its analogues, computational studies can reveal the step-by-step transformations that occur, providing a molecular-level picture of the chemical process. mit.edu

For instance, in the acid-catalyzed hydrolysis of silyl ethers, computational chemistry can be used to investigate the protonation state of the ether oxygen and the subsequent nucleophilic attack by water. mit.edu By calculating the energies of different potential intermediates and transition states, the most favorable reaction pathway can be determined. A study on the hydrolysis of silyl vinyl ethers, for example, revealed a change in mechanism depending on the reaction conditions. mit.edu

In the context of silyl ether cleavage, computational studies have been used to probe the nature of the transition state. tandfonline.com For example, in the reaction of arynes with silyl ethers, computational analysis helped to distinguish between a stepwise pathway involving a zwitterionic intermediate and a concerted pathway. tandfonline.com The effect of solvent polarity on the reaction mechanism can also be investigated computationally, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

The elucidation of reaction mechanisms through computational chemistry often involves a synergistic approach with experimental studies. rsc.org Computational results can be used to rationalize experimental observations, while experimental data can validate and refine computational models. This interplay between theory and experiment is crucial for advancing our understanding of chemical reactivity.

Applications of Benzyloxy Triphenylsilane in Advanced Chemical Synthesis and Materials Science

Role as a Silyl (B83357) Protecting Group in Organic Synthesis

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This temporary blocking is achieved using a "protecting group". organic-chemistry.org Silyl ethers are one of the most common and versatile classes of protecting groups for hydroxyl groups due to their ease of installation, general stability, and, crucially, their selective removal under specific conditions. fishersci.ca

The triphenylsilyl (TPS) group, often installed from a precursor like (benzyloxy)triphenylsilane or more commonly triphenylsilyl chloride, serves as a robust protecting group for alcohols. thieme-connect.de Its three phenyl rings create significant steric bulk, which influences its reactivity and stability compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. fishersci.ca This bulkiness makes triphenylsilyl ethers significantly more stable under acidic conditions. thieme-connect.de However, they are quite labile towards basic hydrolysis. thieme-connect.de

The removal of the triphenylsilyl group, or deprotection, is typically accomplished using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgharvard.edu The high strength of the silicon-fluoride bond (Si-F) provides a strong thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bond. harvard.edu The relative stability of different silyl ethers allows for an "orthogonal" protection strategy, where one type of silyl ether can be removed in the presence of another, enabling chemists to unmask specific hydroxyl groups at will during a complex synthesis. organic-chemistry.org

| Protecting Group | Common Abbreviation | Relative Acid Stability | Common Cleavage Reagents |

| Trimethylsilyl | TMS | Low | Mild acid (e.g., PPTS), K2CO3 in MeOH, TBAF |

| Triethylsilyl | TES | Moderate | Acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | High | TBAF, HF, Acetic Acid |

| tert-Butyldiphenylsilyl | TBDPS | Very High | TBAF, HF |

| Triphenylsilyl | TPS | High | TBAF, Mild Base, H2/Pd-C (for benzyloxy precursor) |

Utility in the Synthesis of Complex Organic Molecules

The strategic use of protecting groups like the triphenylsilyl ether is paramount in the total synthesis of complex, biologically active natural products.

Key Step in Epothilone Synthesis Involving TPS Group

| Step | Description | Purpose of TPS Group | Reference |

|---|---|---|---|

| Protection | A hydroxyl group is converted to a triphenylsilyl ether. | To mask the reactivity of the alcohol during subsequent bond formations. | dtic.mil |

| Transformation | Other parts of the molecule are modified (e.g., aldol (B89426) reactions, olefin metathesis). | The bulky and stable TPS ether remains intact, preventing side reactions. | dtic.milgoogle.com |

The outcome of a chemical reaction can be highly dependent on the three-dimensional arrangement of atoms in the reacting molecules. Stereoselective reactions are those that favor the formation of one stereoisomer over others. The steric bulk of the triphenylsilyl group can be exploited to control the stereochemical outcome of a reaction.

By attaching a bulky triphenylsilyl ether to a molecule near a reactive center (such as a ketone or an alkene), one face of that center can be effectively blocked. msu.edu An incoming reagent is then forced to approach from the less sterically hindered face, leading to the preferential formation of a single product stereoisomer. msu.edunih.gov This principle of "asymmetric induction" is fundamental to modern organic synthesis, allowing for the construction of complex molecules with precise stereochemical control. While specific examples directly citing (benzyloxy)triphenylsilane for this purpose are specialized, the use of bulky silyl ethers, including triphenylsilyl, to direct diastereoselective reactions is a well-established strategy. msu.edu

As an Intermediate in Natural Product Synthesis

Precursor for Functional Materials

The silicon-carbon and silicon-oxygen bonds inherent to (benzyloxy)triphenylsilane make it a valuable precursor for creating functional materials with tailored properties.

Organosilicon polymers, such as polysiloxanes and other silicon-containing resins, are known for their thermal stability, chemical resistance, and unique physical properties. rsc.org Triphenylsilane (B1312308) can be used as a monomer building block for creating hyper-cross-linked polymers (HCPs). researchgate.netnih.gov These materials are synthesized through reactions like Friedel-Crafts alkylation, where the phenyl rings of triphenylsilane are "stitched" together by cross-linking agents, resulting in a rigid, porous network with a very high surface area. rsc.orgresearchgate.net Such polymers have shown potential in applications like hydrogen storage and environmental remediation for adsorbing organic pollutants. researchgate.net

(Benzyloxy)triphenylsilane can serve as a precursor to the reactive triphenylsilane (Ph₃SiH) or triphenylsilanol (B1683266) (Ph₃SiOH) species needed for these polymerizations. Furthermore, triphenylsilane can be grafted onto existing polymer backbones, such as solution-polymerized styrene-butadiene rubber (SSBR), via hydrosilylation. peeref.comresearchgate.net This functionalization modifies the properties of the rubber, for instance, by enhancing its interaction with fillers like silica (B1680970), which is a key aspect in the manufacturing of high-performance "green" tires. peeref.com

The properties of nanomaterials are dominated by their high surface-area-to-volume ratio. Modifying the surface chemistry of these materials is a powerful way to control their behavior, such as their dispersibility in different media or their interaction with a surrounding polymer matrix. mdpi.comrsc.org

Silanization is a common and effective method for the surface modification of materials that possess surface hydroxyl (-OH) groups, such as silica (SiO₂) and various metal oxide nanoparticles. mdpi.comajol.inforesearchgate.net In this process, a silane (B1218182) agent covalently bonds to the surface. (Benzyloxy)triphenylsilane can be used for this purpose, typically by first hydrolyzing it to the more reactive triphenylsilanol (Ph₃SiOH). This silanol (B1196071) then undergoes a condensation reaction with the hydroxyl groups on the nanoparticle surface, forming stable Si-O-Si bonds and releasing water as a byproduct. mdpi.comacs.org

This process effectively grafts a layer of bulky, hydrophobic (water-repelling) triphenylsilyl groups onto the nanoparticle surface. ijcce.ac.ir This modification can prevent the nanoparticles from agglomerating and dramatically improve their dispersion in non-polar environments, such as in organic solvents or polymer melts for the production of advanced nanocomposites. rsc.orgijcce.ac.ir

General Steps of Nanoparticle Silanization

| Step | Process | Description |

|---|---|---|

| 1. Hydrolysis | Activation of the Silane | The alkoxysilane (e.g., (benzyloxy)triphenylsilane) is hydrolyzed in the presence of water to form a reactive silanol (Ph₃SiOH). |

| 2. Condensation | Grafting to the Surface | The silanol reacts with hydroxyl groups on the nanoparticle surface, forming a covalent Si-O-Si bond and anchoring the triphenylsilyl group. |

Application in Electronic and Optical Materials (e.g., Organic Light-Emitting Diodes)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a key area of materials science. The performance of these devices is highly dependent on the properties of the organic materials used, particularly the host materials in the emissive layer. Triphenylsilane derivatives have emerged as promising candidates for host materials, especially for blue phosphorescent OLEDs, due to their specific electronic and physical properties.

The incorporation of a triphenylsilyl group into a molecule can enhance its thermal stability and raise its triplet energy level. A high triplet energy is crucial for host materials in phosphorescent OLEDs to ensure efficient energy transfer to the phosphorescent dopant. Furthermore, the bulky, three-dimensional structure of the triphenylsilyl group can inhibit intermolecular interactions and aggregation, which often lead to quenching of the emission and reduced device efficiency. snnu.edu.cnresearchgate.net

While research specifically detailing the use of (benzyloxy)triphenylsilane in OLEDs is not extensively documented, the influence of the benzyloxy group can be postulated based on the known effects of substituents on the electronic properties of host materials. The introduction of a benzyloxy group could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the triphenylsilane core. This tuning of the frontier orbital energies is critical for achieving balanced charge injection and transport within the OLED, which is essential for high efficiency and long device lifetime. researchgate.netarxiv.org The benzyloxy group may also influence the charge transport properties of the material. researchgate.netbeilstein-journals.org

Research on related silane-containing materials has demonstrated their effectiveness as electron transport/hole blocking layers in blue electrophosphorescent OLEDs. For instance, dibenzo[b,d]thiophen-2-yltriphenylsilane has been shown to have a sufficiently deep HOMO energy to block holes and a high enough triplet energy to prevent exciton (B1674681) quenching, leading to high external quantum efficiencies. scirp.org It is plausible that (benzyloxy)triphenylsilane could be engineered to exhibit similar beneficial properties. The functionalization of the triphenylsilane core allows for the fine-tuning of the material's electronic and physical characteristics to meet the specific requirements of an OLED device.

Table 1: Potential Effects of the Benzyloxy Group on Triphenylsilane-Based OLED Materials

| Property | Influence of Triphenylsilyl Group | Potential Influence of Benzyloxy Group |

| Thermal Stability | High | May slightly alter decomposition pathways |

| Triplet Energy | High | Could modulate the triplet energy level |

| Molecular Aggregation | Inhibited due to bulkiness | May further influence molecular packing |

| HOMO/LUMO Levels | Tunable by substitution | Direct modulation of electronic structure |

| Charge Transport | Generally good electron transport | Potential to influence charge mobility |

Catalytic Roles and Ligand Design (by analogy to triphenylsilane derivatives)

By analogy to the well-established chemistry of triphenylsilane and other silyl ethers, (benzyloxy)triphenylsilane is expected to have potential applications in catalysis, both as a catalytic species and as a precursor for ligand design.

Triphenylsilane itself is a versatile reducing agent in organic synthesis and participates in various catalytic reactions, including hydrosilylation. The silicon-oxygen bond in silyl ethers like (benzyloxy)triphenylsilane can be catalytically cleaved, suggesting its potential use as a precursor to reactive silyl species. For instance, silyl ethers can undergo substitution reactions catalyzed by Lewis acids to form new chemical bonds. mdpi.com

The combination of the bulky triphenylsilyl group and the benzyloxy moiety suggests that (benzyloxy)triphenylsilane could be a valuable building block in ligand design for transition metal catalysis. The steric and electronic properties of a ligand are crucial in determining the activity and selectivity of a catalyst. The bulky triphenylsilyl group can create a sterically demanding environment around a metal center, which can influence the coordination of substrates and the stereochemical outcome of a reaction. acs.org

The introduction of silyl groups onto phosphine (B1218219) ligands, for example, allows for the modulation of their steric and electronic properties. snnu.edu.cn This tuning is essential for optimizing the performance of catalysts in a wide range of chemical transformations. Silyl ligands are known to have a strong trans-influence and can create electron-rich metal centers, which can enhance the reactivity of the catalyst in processes like C-H bond activation. rsc.orgresearchgate.net

Furthermore, silyl ethers have been employed in the development of chiral ligands for enantioselective catalysis. snnu.edu.cnnih.gov Chiral silyl ethers can be synthesized and used to create asymmetric catalysts for the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. acs.orgnih.gov The specific stereoelectronic profile of (benzyloxy)triphenylsilane could be exploited in the design of novel ligands for asymmetric catalysis.

Table 2: Potential Catalytic Applications and Ligand Design Aspects of (Benzyloxy)triphenylsilane

| Application Area | Role of Triphenylsilane Derivatives | Potential Role of (Benzyloxy)triphenylsilane |

| Catalytic Reduction | Used as a reducing agent | Could act as a precursor to a reducing agent after Si-O bond cleavage. |

| Hydrosilylation | Active catalyst component | Could be a precursor to a hydrosilylation catalyst. |

| Ligand Design | Provides steric bulk and specific electronic properties. nih.gov | The benzyloxy group can further tune the steric and electronic profile of a ligand. |

| Asymmetric Catalysis | Precursor to chiral ligands. | Potential to be used in the synthesis of novel chiral ligands. |

Emerging Trends and Future Research Directions in Benzyloxy Triphenylsilane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of (benzyloxy)triphenylsilane and related silyl (B83357) ethers is being reimagined to enhance efficiency and align with the principles of green chemistry. The focus is on developing catalytic systems that are not only high-yielding but also atom-economical and environmentally benign.

A primary area of advancement is the move away from precious metal catalysts toward systems based on earth-abundant and less toxic metals. While traditional methods often rely on catalysts like platinum, palladium, and rhodium, recent breakthroughs have highlighted the efficacy of copper, iron, and cobalt complexes. For instance, copper-catalyzed dehydrocoupling polymerization has been developed for producing poly(silyl ether)s with high molecular weights (up to 48,400 Mₙ) and excellent yields (up to 97%). This method is environmentally sustainable and effective for various monomer types. Similarly, cobalt complexes have been successfully used for the catalytic silylation of a wide range of alcohols and phenols with hydrosilanes, providing a greener and more practical route to silyl ethers with high yields (67–91%) and low catalyst loadings (0.5–2 mol%).

Key sustainable synthetic strategies include:

Dehydrogenative Coupling: This atom-economical reaction between a hydrosilane and an alcohol (like benzyl (B1604629) alcohol) produces the silyl ether and hydrogen gas (H₂) as the sole byproduct.

Hydrosilylation: The addition of a Si-H bond across a carbonyl group is another byproduct-free method for forming the Si-O-C linkage.

Direct Synthesis: Research continues into the direct reaction of elemental silicon with alcohols, which aligns with green chemistry principles by avoiding the use of chlorosilanes.

These modern approaches stand in contrast to classical methods that may involve stoichiometric and hazardous byproducts. The development of electrosynthesis and photocatalysis also represents a burgeoning frontier, offering new ways to activate silicon precursors under mild conditions. pnas.orgrsc.org

| Catalyst Type | Metals | Typical Reaction | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional Precious Metals | Pt, Pd, Rh, Ru | Hydrosilylation, Dehydrocoupling | High activity, well-established | Costly, toxic, limited resources | acs.org |

| Emerging Earth-Abundant Metals | Cu, Fe, Co, Mn | Dehydrocoupling, Hydrosilylation | Low cost, low toxicity, sustainable | May require specific ligand design | acs.orgrsc.orgnih.gov |

| Enzymatic | N/A (e.g., Silicatein) | Condensation, Transetherification | High selectivity, mild conditions | Limited substrate scope, solvent compatibility | chemrxiv.org |

| Electrochemical/Photochemical | Often metal-free | Radical-based couplings | Avoids chemical oxidants/reductants | Requires specialized equipment | rsc.orgresearchgate.net |

Exploration of New Reactivity Modes and Mechanistic Discoveries

Beyond its use in protection chemistry, (benzyloxy)triphenylsilane and its analogs are at the center of new reactivity discoveries. Mechanistic studies are revealing complex reaction pathways that open doors to novel molecular transformations.

One significant area of exploration involves the generation and reaction of radical species from organosilicon precursors. researchgate.net For example, photoinduced electron transfer (PET) can be used to generate radical cations from silyl enol ethers, leading to selective cyclization reactions. The regiochemistry of these reactions can be controlled by the choice of silyl group or the addition of alcohols, showcasing a nuanced reactivity pattern. rsc.org

Mechanistic investigations into silyl ether formation and cleavage have also uncovered the role of hypervalent silicon intermediates. Kinetic data and the isolation of stable pentacoordinate and hexacoordinate silicon complexes lend strong support to mechanisms that proceed through these intermediates, rather than simpler Sₙ2-like pathways. libretexts.org Furthermore, detailed studies on the trapping of arynes by silyl ethers have shown a net insertion into the silicon-oxygen bond, with crossover experiments and computational studies helping to distinguish between stepwise and concerted pathways. rsc.org These fundamental discoveries are crucial for predicting and controlling the outcomes of new reactions.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the silyl ether bond are being harnessed to create advanced functional materials. Poly(silyl ether)s (PSEs), which contain repeating Si-O-C linkages, are emerging as a promising class of degradable and sustainable polymers. rsc.org These materials exhibit good thermal stability and can be hydrolyzed under acidic or basic conditions, making them suitable for applications where controlled degradation is desired.

(Benzyloxy)triphenylsilane and similar molecules serve as key building blocks or model compounds for these advanced polymers. Applications for PSEs and related materials are being explored in several high-tech areas:

Biomaterials: Biodegradable and thermosensitive hydrogels based on silyl ethers are being developed. For example, poly(organophosphazene) complexes incorporating triphenylsilyl ether moieties have been designed for use as injectable drug delivery systems and as MRI contrast agents for cancer diagnostics and hyperthermia treatment. google.comgoogle.com

Advanced Coatings and Elastomers: The thermal stability and flexibility of the siloxane backbone make PSEs attractive for creating high-performance coatings and elastomers.

Nanotechnology: Gold nanoparticles supported on zirconia have been used to catalyze the silylation of various substrates via the homolysis of C-O bonds, creating diverse organosilicon compounds and demonstrating the synergy between nanomaterials and organosilicon synthesis.

The ability to tune the degradation rate of these materials by altering the steric and electronic properties of the substituents on the silicon atom provides a powerful tool for designing materials with specific performance characteristics.

Bio-inspired and Biocatalytic Approaches in Organosilicon Chemistry

A particularly exciting frontier is the application of biocatalysis to organosilicon chemistry, a field that has traditionally been dominated by synthetic methods. chemrxiv.orgcaltech.edu Researchers have identified and engineered enzymes capable of catalyzing transformations directly at the silicon center.

The silicatein family of enzymes, discovered in marine sponges, has been shown to catalyze the formation and hydrolysis of Si-O bonds. pnas.orgnih.gov Recombinant silicateins have been used as biocatalysts for the condensation of organosilanols with alcohols to form silyl ethers. nih.govresearchgate.net These enzymatic reactions exhibit remarkable selectivity that often contrasts with non-enzymatic methods. For instance, when presented with a substrate containing both aliphatic and aromatic hydroxyl groups, silicatein preferentially silylates the aromatic one. pnas.orgnih.gov The enzymes can also catalyze silyl group transfer between a silyl ether and an alcohol (transetherification) and show enantioselectivity in the silylation of chiral alcohols. pnas.orgresearchgate.net

| Feature | Biocatalysis (e.g., Silicatein) | Non-Enzymatic Catalysis | Reference |

|---|---|---|---|

| Reaction Conditions | Mild (near-neutral pH, room temp.) | Often requires heat, strong bases/acids | researchgate.net |

| Chemoselectivity | High (e.g., aromatic vs. aliphatic OH) | Generally based on sterics/electronics | pnas.orgnih.gov |

| Enantioselectivity | Can be high (e.g., preference for S-enantiomers) | Requires chiral ligands/catalysts | researchgate.net |

| Solvent | Tolerates non-polar organic solvents (e.g., octane) | Wide range of organic solvents | researchgate.net |

This bio-inspired approach offers a sustainable and highly selective route to organosilicon compounds and represents a paradigm shift in how these molecules can be synthesized and manipulated.

Synergistic Experimental and Computational Research Endeavors

Modern research in (benzyloxy)triphenylsilane chemistry is increasingly characterized by a powerful synergy between laboratory experiments and high-level computational studies. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and understanding the origins of selectivity.

For example, DFT studies have been used to:

Probe the stepwise versus concerted nature of Si-O bond insertion reactions. rsc.org

Elucidate the mechanism of hydrosilylation of carbonyls catalyzed by metal complexes, identifying the rate-determining step and key intermediates. acs.org

Explain the origin of enantioselectivity in reactions catalyzed by diarylprolinol silyl ethers, correlating catalyst structure with the observed stereochemical outcome. rsc.org

Rationalize the influence of bulky silyl protecting groups on the conformation and reactivity of molecules, such as in glycosylation reactions. beilstein-journals.org

This synergistic approach allows researchers to move beyond simple observation. Experimental results, such as kinetic data from NMR analysis or product distribution from chromatography, provide benchmarks for validating computational models. tandfonline.com In turn, these validated models offer deep mechanistic insights that are often inaccessible through experiments alone, enabling the rational design of new catalysts and reactions with improved performance and selectivity.

Q & A

Q. What are the standard methods for synthesizing (Benzyloxy)triphenylsilane, and how can reaction conditions be optimized?

A common approach involves reacting benzyl alcohol derivatives with triphenylsilane precursors under catalytic conditions. For example, benzyloxytrimethylsilane synthesis (a structurally related compound) uses benzyl alcohol, hexamethyldisilazane, and a catalyst like CTPTB, followed by purification via column chromatography . For (Benzyloxy)triphenylsilane, substituting triphenylsilane chloride for the precursor and optimizing solvent systems (e.g., dichloromethane or acetonitrile) and reaction times (typically 4–12 hours under reflux) are critical. Monitoring by TLC and adjusting catalyst loading (0.1–1 mol%) can improve yields.

Q. Which spectroscopic techniques are most effective for characterizing (Benzyloxy)triphenylsilane?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm benzyloxy and triphenylsilyl group connectivity.

- IR spectroscopy : Peaks near 1100 cm (Si-O-C stretching) and 3050 cm (aromatic C-H) validate functional groups .

- X-ray crystallography : Resolve molecular geometry and bond angles, as demonstrated in tert-butoxytriphenylsilane studies .

- Elemental analysis : Verify purity (>97%) and stoichiometry.

Q. What safety protocols are essential when handling (Benzyloxy)triphenylsilane?

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent hydrolysis or oxidation.

- Decomposition risks : Thermal analysis (DSC/TGA) is recommended, as some silane derivatives decompose exothermally above 150°C .

Advanced Questions

Q. How can researchers resolve contradictory data in the synthesis yields of (Benzyloxy)triphenylsilane across studies?

Contradictions often arise from variations in:

- Catalyst activity : Trace moisture or impurities in reagents (e.g., triphenylsilane chloride) can deactivate catalysts.

- Purification methods : Column chromatography (e.g., ethyl acetate/hexane gradients) vs. recrystallization may affect reported yields .

- Analytical calibration : Validate NMR and HPLC purity standards using internal references (e.g., NIST-certified compounds) .

- Reaction scale : Pilot studies show lower yields on larger scales due to heat transfer inefficiencies.

Q. What role does (Benzyloxy)triphenylsilane play in stereoselective organic syntheses?

The bulky triphenylsilyl group can act as a steric shield, directing nucleophilic attacks in asymmetric reactions. For example, in aminocyclitol synthesis, benzyloxy groups influence regioselectivity during [3+3] cycloadditions . To analyze stereochemical outcomes, use chiral HPLC or X-ray crystallography to compare diastereomer ratios .

Q. How do reaction mechanisms differ when (Benzyloxy)triphenylsilane participates in radical vs. ionic pathways?

- Radical pathways : Triphenylsilane derivatives (e.g., triphenylsilane itself) undergo benzoyl peroxide-catalyzed additions to alkenes via free-radical chain mechanisms .

- Ionic pathways : In nucleophilic substitutions, the silyl group stabilizes transition states through hyperconjugation.

Mechanistic studies should employ radical traps (e.g., TEMPO) or isotopic labeling (O) to distinguish pathways.

Q. What strategies improve the stability of (Benzyloxy)triphenylsilane under acidic or basic conditions?

- Acidic conditions : Silane bonds (Si-O) hydrolyze in strong acids. Stabilize by using aprotic solvents (e.g., DMF) or buffering with weak bases (NaHCO).

- Basic conditions : Avoid aqueous bases; instead, use anhydrous amines (e.g., triethylamine) to scavenge protons.

- Thermal stability : DSC data from related compounds (e.g., tert-butoxytriphenylsilane) suggest decomposition onset at ~180°C .

Methodological Considerations

Q. How can researchers troubleshoot low yields during purification of (Benzyloxy)triphenylsilane?

Q. What computational tools aid in predicting the reactivity of (Benzyloxy)triphenylsilane in novel reactions?

Q. How do substituents on the benzyloxy group influence the electronic properties of (Benzyloxy)triphenylsilane?

Electron-withdrawing groups (e.g., -NO) increase the electrophilicity of the silyl center, accelerating nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH) stabilize the Si-O bond. Use Hammett plots or Si NMR chemical shifts to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.